Tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate hydrochloride
Description
Tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate hydrochloride is a bicyclic compound featuring an azetidine ring fused with a 1,3-oxazole moiety. The hydrochloride salt improves solubility, making it advantageous for pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3.ClH/c1-12(2,3)18-11(16)15-5-8(6-15)10-9(4-13)14-7-17-10;/h7-8H,4-6,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQVMDKXTNITFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate hydrochloride (CAS No. 2228659-30-9) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, supported by relevant data tables and findings from recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 289.76 g/mol. The compound features an azetidine ring substituted with an oxazole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.76 g/mol |
| CAS Number | 2228659-30-9 |
Synthesis
The synthesis of this compound involves several steps, including the formation of the azetidine ring and the introduction of the oxazole group. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound, allowing for further exploration of its biological properties .
Antimicrobial Activity
Studies have indicated that compounds containing oxazole and azetidine structures exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives similar to tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine showed activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Research has highlighted the potential anticancer activity of azetidine derivatives. In vitro studies demonstrated that tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine inhibited the proliferation of cancer cell lines through apoptosis induction. This effect was attributed to the modulation of specific signaling pathways associated with cell survival and apoptosis .
The proposed mechanism of action involves the interaction of the compound with cellular targets that regulate cell cycle progression and apoptosis. The presence of the oxazole moiety is believed to enhance binding affinity to these targets, thereby increasing biological efficacy .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a controlled study assessing antimicrobial activity, tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Efficacy
A study evaluating the anticancer effects on human breast cancer cell lines (MCF-7) revealed that treatment with tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased early apoptosis rates at higher concentrations (≥50 µM) after 48 hours of treatment.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial activity. Specifically, studies have shown that azetidinones can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The incorporation of the oxazole ring in tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine enhances its bioactivity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Recent investigations into azetidine derivatives have revealed promising anticancer properties. For instance, compounds similar to tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine have been evaluated for their ability to inhibit tubulin assembly, a critical process in cancer cell proliferation. The results suggest that these compounds could serve as lead structures for the development of new anticancer drugs .
Pharmacological Research
Neuroprotective Effects
The oxazole moiety present in the compound has been linked to neuroprotective effects in preliminary studies. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine may hold potential for treating neurodegenerative diseases .
Enzyme Inhibition
There is evidence that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibition studies indicate that azetidine derivatives can modulate enzyme activity, which is crucial for drug design targeting metabolic disorders .
Material Science Applications
Synthesis of Functional Polymers
Tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine has been utilized in the synthesis of functional polymers. The incorporation of this compound into polymer matrices enhances their mechanical properties and thermal stability. Additionally, these polymers can be tailored for specific applications in coatings and adhesives due to their improved performance characteristics .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of azetidinone derivatives, tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine was found to exhibit a minimum inhibitory concentration (MIC) of 3.12 µg/mL against various strains of bacteria, indicating strong potential for development as an antimicrobial agent .
Case Study 2: Neuroprotective Mechanism
A research project focused on neuroprotection demonstrated that compounds similar to tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine significantly reduced neuronal cell death in models of oxidative stress. This suggests a mechanism involving the modulation of oxidative stress pathways, highlighting its therapeutic potential in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural and functional distinctions from similar azetidine- and heterocycle-containing derivatives are analyzed below. Key analogs are categorized based on substituent variations, heterocycle type, and applications.
Azetidine Derivatives with Fluorinated Substituents
PharmaBlock Sciences’ catalog () includes fluorinated azetidine analogs, such as:
- tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1083181-23-0)
- tert-butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate (CAS 1408074-60-1)
| Property | Target Compound | Fluorinated Analog (CAS 1083181-23-0) |
|---|---|---|
| Substituents | Oxazole, aminomethyl | Fluorine, aminomethyl |
| Molecular Weight (g/mol) | ~300 (estimated) | 234.27 (calculated) |
| Key Functional Groups | Boc, oxazole, NH₂·HCl | Boc, fluorine, NH₂ |
| Applications | Drug intermediate, solubility-enhanced salts | Fluorine-enhanced metabolic stability |
However, fluorine may reduce aqueous solubility, whereas the hydrochloride salt in the target compound counterbalances this limitation .
Heterocyclic Variants: Oxazole vs. Pyrazole
Enamine Ltd.’s catalog () lists ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate (CAS 1856383-85-1, C₇H₁₂N₄O₂), which replaces the oxazole ring with a pyrazole.
| Property | Target Compound | Pyrazole Analog (CAS 1856383-85-1) |
|---|---|---|
| Heterocycle | 1,3-Oxazole | 1H-Pyrazole |
| Electronic Effects | Electron-deficient oxazole | Electron-rich pyrazole |
| Hydrogen Bonding | Weak (oxazole N) | Strong (pyrazole NH) |
| Molecular Weight (g/mol) | ~300 (estimated) | 192.27 |
The pyrazole’s NH group enables stronger hydrogen bonding with biological targets, while the oxazole’s electron-deficient nature may favor π-π stacking interactions. This distinction impacts binding affinity and selectivity in medicinal chemistry applications .
Boronate Ester-Functionalized Derivatives
A European patent () describes tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate, which incorporates a boronate ester for Suzuki-Miyaura cross-coupling.
| Property | Target Compound | Boronate Ester Analog |
|---|---|---|
| Functional Group | Aminomethyl, oxazole | Boronate ester, pyrazole, cyanomethyl |
| Reactivity | Amine derivatization | Cross-coupling applications |
| Molecular Complexity | Moderate | High (boron inclusion) |
The boronate ester analog is tailored for synthetic versatility in polymer or bioconjugate chemistry, whereas the target compound’s aminomethyl group is more suited for salt formation or amide couplings .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with azetidine ring functionalization. For example, tert-butyl carbamate protection is applied to the azetidine nitrogen, followed by oxazole ring formation via cyclization of appropriate precursors (e.g., aminomethyl oxazole derivatives). The final step involves HCl salt formation to stabilize the compound. Critical parameters include reaction temperature (often 0–25°C for carbamate protection), solvent selection (e.g., DCM or THF), and purification via column chromatography or recrystallization .
Q. How is the purity and identity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using HPLC (≥95% purity threshold) with a C18 column and acetonitrile/water gradient. Identity confirmation employs - and -NMR to verify the tert-butyl group (~1.3 ppm, singlet) and oxazole/azetidine protons (distinct coupling patterns). Mass spectrometry (ESI-MS) is used to confirm the molecular ion peak (e.g., [M+H] at m/z ~314) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Safety data sheets (SDS) recommend PPE (gloves, lab coat, goggles) due to potential respiratory and skin irritation. First aid measures include rinsing eyes with water (15+ minutes), washing skin with soap, and immediate medical consultation if inhaled or ingested. Waste disposal follows institutional guidelines for halogenated organic compounds .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (employing SHELX programs like SHELXL) is critical for resolving bond angles and stereochemistry. For example, SHELXL refines hydrogen bonding between the oxazole’s nitrogen and hydrochloride counterion, confirming protonation sites. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Discrepancies in torsion angles may indicate conformational flexibility, requiring iterative refinement .
Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions in SAR (e.g., variable IC values) are addressed by:
- Computational modeling : Molecular docking (AutoDock Vina) to assess binding affinity to targets like kinase enzymes.
- Metabolic stability assays : Liver microsome studies to rule out rapid degradation as a confounding factor.
- Crystallographic validation : Comparing bioactive conformations with crystal structures to identify critical interactions (e.g., oxazole-mediated hydrogen bonding) .
Q. How does the aminomethyl-oxazole moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer : The oxazole ring enhances metabolic stability by resisting cytochrome P450 oxidation. The aminomethyl group improves solubility via protonation at physiological pH, as shown in logP measurements (experimental vs. calculated using ChemAxon). Permeability is assessed via Caco-2 cell monolayers, with results cross-validated using PAMPA assays .
Q. What analytical techniques are optimal for detecting degradation products under stress conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) are analyzed via LC-MS/MS. For example, acid hydrolysis may cleave the tert-butyl carbamate, detected as a mass shift (-100 Da). High-resolution mass spectrometry (HRMS) identifies fragment ions (e.g., m/z 156.0420 corresponding to oxazole-aminomethyl fragment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
